![molecular formula C8H6BrN3S B1527342 6-(5-Bromothiophen-2-yl)pyridazin-3-amine CAS No. 1226154-37-5](/img/structure/B1527342.png)
6-(5-Bromothiophen-2-yl)pyridazin-3-amine
Overview
Description
“6-(5-Bromothiophen-2-yl)pyridazin-3-amine” is a chemical compound with the molecular formula C8H6BrN3S . It has a molecular weight of 256.12 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-(5-Bromothiophen-2-yl)pyridazin-3-amine” consists of a pyridazin ring attached to a bromothiophen ring . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“6-(5-Bromothiophen-2-yl)pyridazin-3-amine” is a solid at room temperature . Its exact boiling point is not specified . It should be stored in a cool place .Scientific Research Applications
Fluorescence Applications
The compound has been studied for its photophysical properties . It exhibits visible absorption bands at 527, 558, and 362 nm in propylene carbonate and is found to be fluorescent in solution and in plastic film with emission wavelengths between 550-750 nm . This makes it potentially useful in various fluorescence applications, such as optoelectronics, organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic light-emitting field transistors (LEFETs) .
Organic Solar Cells
The compound has been used in the synthesis of new donor–acceptor (D–A) conjugated polymers . These polymers have been applied for the fabrication of organic solar cells based on bulk-heterojunction (BHJ) structures .
Organic Photovoltaics
The compound and its derivatives are used in organic photovoltaics . These materials are used in these applications when using longer wavelengths in absorption and low ionization potential .
Organic Light Emitting Diodes (OLEDs)
The compound’s fluorescence properties make it a potential candidate for use in OLEDs . OLEDs are a type of light-emitting diode (LED) in which the emissive electroluminescent layer is a film of organic compound that emits light in response to an electric current.
Organic Light-Emitting Field Transistors (LEFETs)
The compound’s properties also make it suitable for use in LEFETs . LEFETs are a type of transistor that emits light.
Synthetic Approaches to Triazolo-Annulated Azines
The compound could potentially be used in the synthesis of triazolo-annulated azines . These are promising for practical applications .
Semiconducting Polymers
The compound has been used in the synthesis of donor–acceptor semiconducting polymers . These polymers have a planar conjugated bicyclic structure engaging stronger π–π interactions which allows tuning the band-gap and energy-level of polymer organic semiconductors .
Fluorescent Probes
The compound and its derivatives are used in the creation of fluorescent probes . These probes are used in various fields, including biology and chemistry, to detect, identify, and quantify different substances.
Safety and Hazards
properties
IUPAC Name |
6-(5-bromothiophen-2-yl)pyridazin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-7-3-2-6(13-7)5-1-4-8(10)12-11-5/h1-4H,(H2,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFRBAPJZZUACDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C2=CC=C(S2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromothiophen-2-yl)pyridazin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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